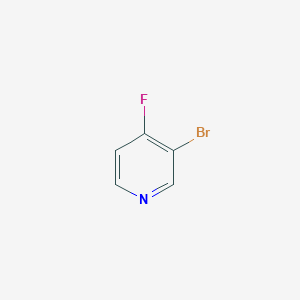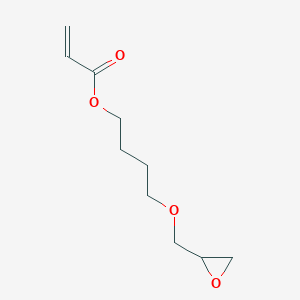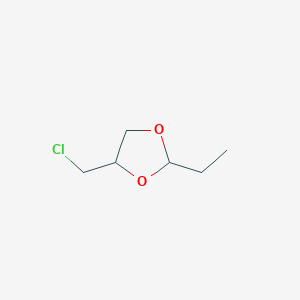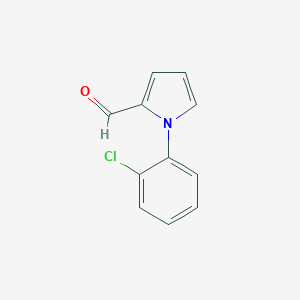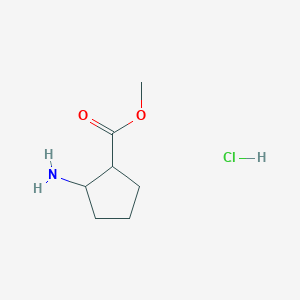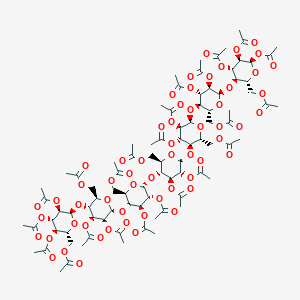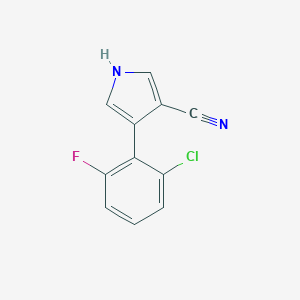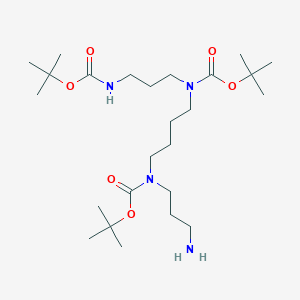
Spermine(HBBB)
Overview
Description
Spermine, also known as N,N’-Bis(3-aminopropyl)-1,4-butanediamine, is a naturally occurring polyamine found in all eukaryotic cells. It plays a crucial role in cellular metabolism and is essential for cell growth and differentiation. Spermine is involved in stabilizing the helical structure of nucleic acids and is associated with various physiological processes, including gene expression, DNA stabilization, and cellular proliferation .
Mechanism of Action
Target of Action
Spermine, also known as Spermine(HBBB) or Spermine(BBBH), interacts with several targets within the cell. It primarily targets Spermine synthase , a key enzyme involved in its own biosynthesis . It also interacts with DNA , acting as a binder . Additionally, it has been found to interact with Spermine oxidase , Ornithine decarboxylase , and Extracellular calcium-sensing receptor . In the context of diseases, spermine has been found to interact with microtubule protein Tubb6 and Pulmonary arterial smooth muscle cells (PASMCs) .
Mode of Action
Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It functions directly as a free radical scavenger , forming a variety of adducts that prevent oxidative damage to DNA . It is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Biochemical Pathways
Spermine biosynthesis is accomplished via two main pathways. In the first pathway, the enzyme arginase converts arginine into ornithine, which is then transformed into putrescine by the enzyme, ornithine decarboxylase . Putrescine is a precursor of spermine . Spermine is also involved in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress .
Pharmacokinetics
One study found that dietary spermine is presystemically converted into spermine, which then enters systemic circulation . This suggests that the in vitro and clinical effects of spermine are at least in part attributable to its metabolite, spermine .
Result of Action
Spermine has several molecular and cellular effects. It has been found to enhance autophagy, suppress Tau accumulation, and ameliorate neurodegeneration and cell death . It also promotes pulmonary vascular remodeling and has been found to remodel the immunosuppressive microenvironment in hepatocellular carcinoma by increasing the expression and N-glycosylation of PD-L1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of spermine. For instance, spermine’s ability to counteract damage from abiotic stresses has been studied, particularly in the context of drought stress responses in plants . .
Biochemical Analysis
Biochemical Properties
Spermine interacts with various enzymes, proteins, and other biomolecules. It is associated with the enzyme spermidine synthase, which effects two N-alkylation by decarboxy-S-adenosyl methionine . Spermine also interacts with the enzymes of its metabolism, the activity in the cell culture, and the methods of synthesizing these compounds are discussed .
Cellular Effects
Spermine has significant effects on various types of cells and cellular processes. It restrains JAK1-mediated type I/II cytokine signaling and facilitates tumor progression by inducing PD-L1 expression and decreasing the CD8+ T cell infiltration in hepatocellular carcinoma .
Molecular Mechanism
Spermine exerts its effects at the molecular level through various mechanisms. It directly binds to the FERM and SH2 domains of JAK1 to impair JAK1-cytokine receptor interaction, thus broadly suppressing JAK1 phosphorylation triggered by cytokines IFN-I, IFN-II, interleukin (IL)-2, and IL-6 . It also activates calcium-sensing receptor (CaSR) to trigger Ca2+ entry and thereby promote Akt-dependent β-catenin stabilization and nuclear translocation .
Temporal Effects in Laboratory Settings
Over time, spermine shows changes in its effects in laboratory settings. For instance, while complete loss of Drosophila spermine synthase impairs lysosomal function and blocks autophagic flux, partial loss enhances autophagic flux, reduces Tau protein accumulation, and leads to extended lifespan and improved climbing performance .
Dosage Effects in Animal Models
The effects of spermine vary with different dosages in animal models. For instance, supplementation with exogenous spermine or spermine decreases matrix mineralization in a dose-dependent manner .
Metabolic Pathways
Spermine is involved in several metabolic pathways. Its biosynthesis in animals starts with decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP . It also affects ethylene synthesis and may regulate seed germination and plant growth by affecting the ACC and ethylene pathways .
Transport and Distribution
Spermine is transported and distributed within cells and tissues. It is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential . It is also transported at the blood–cerebrospinal fluid barrier in spermine clearance from rat brain .
Subcellular Localization
Spermine shows subcellular localization in various compartments. For instance, it is localized in association with ribosomes in neurons and gastrointestinal epithelial cells . It also shows localization in the compartments of hair follicle .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermine is synthesized from spermidine through the action of the enzyme spermine synthase. The reaction involves the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine to spermidine, resulting in the formation of spermine .
Industrial Production Methods
In industrial settings, spermine is typically produced through chemical synthesis. One common method involves the reaction of 1,4-diaminobutane with acrylonitrile, followed by hydrogenation to yield spermine. This process requires specific reaction conditions, including controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Spermine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by spermine oxidase, which produces spermidine, 3-aminopropanaldehyde, and hydrogen peroxide .
Common Reagents and Conditions
Common reagents used in the reactions involving spermine include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from the oxidation of spermine include spermidine and 3-aminopropanaldehyde. These products play significant roles in cellular metabolism and are involved in various biochemical pathways .
Scientific Research Applications
Spermine has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Similar Compounds
Spermidine: Another polyamine closely related to spermine, involved in similar cellular processes.
Putrescine: A precursor to both spermidine and spermine, playing a role in polyamine biosynthesis.
Cadaverine: A diamine structurally similar to putrescine, involved in bacterial metabolism.
Uniqueness of Spermine
Spermine is unique due to its higher affinity for nucleic acids compared to other polyamines. This property allows it to play a more significant role in stabilizing DNA and RNA structures. Additionally, spermine’s ability to scavenge free radicals and protect against oxidative damage sets it apart from other polyamines .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50N4O6/c1-23(2,3)33-20(30)27-15-13-19-29(22(32)35-25(7,8)9)17-11-10-16-28(18-12-14-26)21(31)34-24(4,5)6/h10-19,26H2,1-9H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUPBDDDCRDPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCN)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454498 | |
| Record name | Spermine(HBBB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114459-62-0 | |
| Record name | Spermine(HBBB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


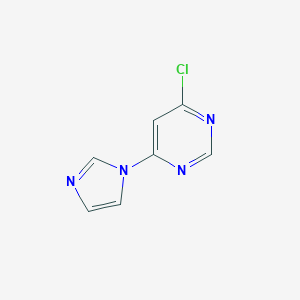
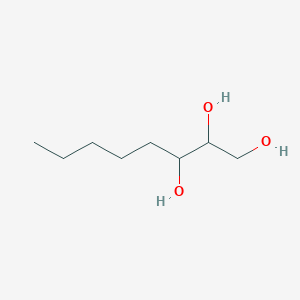
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
